5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes diethylamino, dimethylamino, and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the core pyrrol-2-one structure. This is followed by the introduction of the diethylamino, dimethylamino, and fluorobenzoyl groups through various chemical reactions. Common reagents used in these reactions include diethylamine, dimethylamine, and fluorobenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[5-[4-(DIETHYLAMINO)PHENYL]-4,5-DIHYDRO-1-PHENYL-1H-PYRAZOL-3-YL]ETHENYL]-N,N-DIETHYLANILINE
- ETHYL 4-(DIMETHYLAMINO)BENZOATE
- METHANONE, [4-(DIMETHYLAMINO)PHENYL]PHENYL-
Uniqueness
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4E)-5-[4-(diethylamino)phenyl]-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c1-5-28(6-2)20-13-9-17(10-14-20)22-21(23(30)18-7-11-19(26)12-8-18)24(31)25(32)29(22)16-15-27(3)4/h7-14,22,30H,5-6,15-16H2,1-4H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPGDLJVZSPIOG-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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